molecular formula C10H10F2O2 B15321599 3-(3,5-Difluorophenyl)butanoic acid CAS No. 1226167-17-4

3-(3,5-Difluorophenyl)butanoic acid

Cat. No.: B15321599
CAS No.: 1226167-17-4
M. Wt: 200.18 g/mol
InChI Key: PXOMINFFNGZPEE-UHFFFAOYSA-N
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Description

3-(3,5-Difluorophenyl)butanoic acid is an organic compound characterized by the presence of a butanoic acid moiety attached to a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Difluorophenyl)butanoic acid typically involves the reaction of 3,5-difluorophenylboronic acid with butanoic acid derivatives. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . This reaction is performed under mild conditions and is known for its high efficiency and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Difluorophenyl)butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

    Oxidation: Carboxylate salts.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives of the difluorophenyl group.

Scientific Research Applications

3-(3,5-Difluorophenyl)butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,5-Difluorophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The carboxylic acid moiety can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-Difluorophenyl)butanoic acid is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of the difluorophenyl group with the butanoic acid moiety provides a distinct set of properties that can be leveraged in various applications.

Properties

CAS No.

1226167-17-4

Molecular Formula

C10H10F2O2

Molecular Weight

200.18 g/mol

IUPAC Name

3-(3,5-difluorophenyl)butanoic acid

InChI

InChI=1S/C10H10F2O2/c1-6(2-10(13)14)7-3-8(11)5-9(12)4-7/h3-6H,2H2,1H3,(H,13,14)

InChI Key

PXOMINFFNGZPEE-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)C1=CC(=CC(=C1)F)F

Origin of Product

United States

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